6-(Chloromethyl)benzo[d]thiazole

Catalog No.
S791182
CAS No.
149440-49-3
M.F
C8H6ClNS
M. Wt
183.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Chloromethyl)benzo[d]thiazole

CAS Number

149440-49-3

Product Name

6-(Chloromethyl)benzo[d]thiazole

IUPAC Name

6-(chloromethyl)-1,3-benzothiazole

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

InChI

InChI=1S/C8H6ClNS/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2

InChI Key

WVJSICZOZHJCLJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1CCl)SC=N2

Synonyms

6-(Chloromethyl)benzothiazole, 97%

Canonical SMILES

C1=CC2=C(C=C1CCl)SC=N2

Synthesis

6-(Chloromethyl)benzo[d]thiazole is an organic compound synthesized from various starting materials and methods. One reported method involves the reaction of 2-aminothiophenol with chloroacetic acid in the presence of polyphosphoric acid [].

Properties

This compound possesses a benzothiazole core, a heterocyclic ring structure containing nitrogen and sulfur atoms, with a chloromethyl group attached at the 6th position. This combination of functionalities makes it a versatile building block for the synthesis of various complex molecules.

Applications in Medicinal Chemistry

6-(Chloromethyl)benzo[d]thiazole finds potential applications in medicinal chemistry due to the presence of the reactive chloromethyl group. This group can participate in alkylation reactions with nucleophiles, allowing the attachment of the thiazole core to other molecules of biological interest. This strategy has been explored in the development of potential antitumor agents [, ].

6-(Chloromethyl)benzo[d]thiazole is a heterocyclic compound characterized by a benzothiazole core with a chloromethyl substituent. The molecular formula is C8H6ClNSC_8H_6ClNS, and its molecular weight is approximately 183.66 g/mol. The structure comprises a benzene ring fused to a thiazole ring, with a chloromethyl group (-CH2Cl) attached to the benzene moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactivity and biological properties.

Typical of benzothiazole derivatives:

  • Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles, such as amines or thiols, facilitating the formation of new compounds.
  • Lithiation: The compound can be lithiated at the 2-position of the thiazole ring, allowing for further reactions with electrophiles, which can introduce diverse functional groups into the molecule .
  • Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form more complex structures, often yielding derivatives with enhanced biological activity .

Research indicates that benzothiazole derivatives exhibit significant biological activities, including:

  • Antimicrobial Properties: Compounds derived from benzothiazoles have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition: Some derivatives demonstrate inhibition of enzymes such as acetylcholinesterase and monoamine oxidases, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Effects: Certain benzothiazole compounds have been reported to possess anti-inflammatory properties, contributing to their therapeutic potential .

The synthesis of 6-(chloromethyl)benzo[d]thiazole can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction of 2-aminobenzenethiol with chloroacetic acid in the presence of polyphosphoric acid at elevated temperatures .
  • Three-component Reactions: Recent advancements have introduced multi-component reactions that yield benzothiazole derivatives efficiently, often under mild conditions and with high yields .
  • Photoredox Catalysis: Emerging techniques utilize visible light to drive reactions that form benzothiazoles from thioanilides, showcasing environmentally friendly synthesis pathways .

6-(Chloromethyl)benzo[d]thiazole has several applications, particularly in:

  • Pharmaceutical Industry: Its derivatives are explored for their potential as drug candidates in treating infections and neurodegenerative diseases.
  • Agricultural Chemicals: Some benzothiazole compounds are investigated for use as fungicides and herbicides due to their biological activity against pests and pathogens.
  • Material Science: It may serve as a precursor in the synthesis of polymers or other materials with specific properties.

Interaction studies involving 6-(chloromethyl)benzo[d]thiazole focus on its binding affinity with various biological targets:

  • Enzyme Binding: Studies have shown that modifications on the benzothiazole scaffold can enhance binding affinity to enzymes like acetylcholinesterase, which is crucial for developing Alzheimer's treatments .
  • Molecular Docking Studies: Computational studies help predict how this compound interacts at the molecular level with target proteins, aiding in drug design efforts.

Several compounds share structural similarities with 6-(chloromethyl)benzo[d]thiazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
BenzothiazoleParent CompoundBasic structure without substituents
2-AminobenzothiazoleAmino SubstituentExhibits strong biological activity
2-ChlorobenzothiazoleChlorine SubstituentSimilar reactivity but different biological profile
Benzothiazolium SaltsQuaternized FormEnhanced solubility and altered biological activity
2-HydroxybenzothiazoleHydroxy SubstituentIncreased solubility and potential for hydrogen bonding

6-(Chloromethyl)benzo[d]thiazole stands out due to its unique chloromethyl group, which enhances its reactivity compared to other benzothiazoles. This feature makes it particularly useful in synthetic chemistry and medicinal applications.

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

6-(Chloromethyl)-1,3-benzothiazole

Dates

Modify: 2023-08-15

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